molecular formula C9H11NO3 B559537 D-tyrosine CAS No. 556-02-5

D-tyrosine

Cat. No.: B559537
CAS No.: 556-02-5
M. Wt: 181.19 g/mol
InChI Key: OUYCCCASQSFEME-MRVPVSSYSA-N
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Description

D-Tyrosine: is a non-essential amino acid that is synthesized from phenylalanine. It is one of the two enantiomers of tyrosine, the other being L-tyrosine. This compound is not commonly found in proteins but has significant roles in various biological processes and industrial applications .

Mechanism of Action

Target of Action

D-Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It primarily targets tyrosinase, a key enzyme involved in melanin synthesis . Melanin is a pigment that gives color to our skin, hair, and eyes. This compound also plays a role in the synthesis of other important molecules such as epinephrine and thyroid hormones .

Mode of Action

This compound interacts with its primary target, tyrosinase, by inhibiting its activity . This inhibition negatively regulates melanin synthesis, thereby affecting the coloration of skin, hair, and eyes. It also inhibits biofilm formation and triggers the self-dispersal of biofilms without suppressing bacterial growth .

Biochemical Pathways

This compound affects several biochemical pathways. It is a precursor to epinephrine, thyroid hormones, and melanin . The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on .

Pharmacokinetics

The pharmacokinetics of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of tyrosinase activity, which leads to a decrease in melanin synthesis . This can result in changes in skin, hair, and eye pigmentation. On a cellular level, this compound’s inhibition of biofilm formation can affect the growth and survival of bacterial communities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the extent of enzymatic browning in fruits, which is influenced by tyrosinase activity, depends on various factors such as the concentration of the enzyme and substrate, oxygen availability, pH, and temperature . Furthermore, UV radiation exposure can affect melanin production, a process in which tyrosinase plays a key role .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tyrosine can be synthesized through several methods. One common approach is the chemical-enzyme method, which involves the derivation of DL-tyrosine into DL-N-phenylacetyltyrosine in an acidic medium using an acylating agent. This is followed by enantiomeric selective hydrolysis using immobilized penicillin acylase as a biocatalyst to form L-tyrosine, phenylacetic acid, and D-N-phenylacetyltyrosine. Finally, acidolysis of D-N-phenylacetyltyrosine yields this compound .

Industrial Production Methods: The chemical-enzyme method is suitable for large-scale production due to its high yield and optical purity. Another method involves the acylation of DL-tyrosine followed by enzymatic hydrolysis and crystallization to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: D-Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives depending on the substituent introduced .

Comparison with Similar Compounds

Uniqueness: Unlike L-Tyrosine, which is primarily involved in protein synthesis, this compound has distinct roles in industrial and medical applications .

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883441
Record name D-Tyrosine
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-02-5
Record name D-Tyrosine
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Record name D-Tyrosine
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Record name D-Tyrosine
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Record name D-Tyrosine
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Record name D-Tyrosine
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Record name D-tyrosine
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Record name D-TYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that D-tyrosine can inhibit biofilm formation in various bacterial species, including Pseudomonas aeruginosa and mixed microbial communities [, , , ]. This inhibitory effect is attributed to its interference with the production and composition of extracellular polymeric substances (EPS), which are essential for biofilm formation [].

A: this compound can inhibit prephenate dehydrogenase in Bacillus subtilis strain 168, disrupting the regulation of tyrosine biosynthesis []. This inhibition can lead to decreased intracellular L-tyrosine concentrations, contributing to its toxicity [].

A: The molecular formula of this compound is C9H11NO3, and its molecular weight is 181.19 g/mol [].

A: While the provided abstracts don't offer detailed spectroscopic data, they do reference techniques like optical difference spectroscopy, circular dichroism, and proton nuclear magnetic resonance (NMR) to study the interaction of this compound with enzymes like horseradish peroxidase and lactoperoxidase []. Additionally, X-ray powder diffractometry has been used to determine the crystal structure of this compound [].

A: Yes, molecular dynamics simulations were employed to investigate the interaction of this compound and its activated form, D-tyrosinyl adenylate, with E. coli tyrosyl-tRNA synthetase []. This study aimed to understand the binding dynamics and identify potential mutations in the enzyme to enhance its activity towards this compound.

A: Studies have shown that substituting L-tyrosine with this compound in arginine vasopressin (AVP) analogs can significantly enhance their antagonistic activity against AVP's antidiuretic effects []. Furthermore, introducing modifications like O-alkylation at the this compound residue can further modulate the potency and selectivity of these antagonists towards the antidiuretic (V2) and vasopressor (V1) receptors [, ].

A: While the provided research doesn't explicitly mention bioavailability, it highlights the transportation of orally administered this compound across the blood-brain barrier in mice []. Notably, this compound exhibited higher concentrations in various brain regions compared to L-tyrosine, suggesting potential differences in their uptake and distribution [].

A: Research indicates that this compound can enhance the efficacy of biocides like tetrakis hydroxymethyl phosphonium sulfate (THPS), isothiazoline derivatives (NALCO 7330), and bleach (NaClO) in controlling biofilms formed by mixed microbial communities []. This synergistic effect makes this compound a promising candidate for improving biocide treatments in industrial water systems.

A: Bacteria possessing D-tyrosyl-tRNA deacylase, like E. coli and some strains of Saccharomyces cerevisiae, exhibit increased resistance to the toxic effects of this compound [, ]. This enzyme helps in hydrolyzing D-Tyr-tRNATyr, preventing its incorporation into proteins and thereby mitigating the toxicity [].

ANone: The provided research mainly focuses on the immediate effects of this compound. While long-term exposure effects are not explicitly discussed, its potential to disrupt protein synthesis raises concerns about potential cumulative toxicity, especially in organisms lacking efficient detoxification mechanisms.

A: Early research in the 1960s focused on understanding the growth inhibitory effects of this compound on bacteria like Bacillus subtilis [, ]. This led to the discovery of D-tyrosyl-tRNA deacylase and its role in detoxifying this compound [, ]. Later studies explored its potential as a building block for synthesizing biologically active compounds, such as vasopressin antagonists [] and the antibiotic (-)-deacetylanisomycin []. More recently, researchers have investigated its use in enhancing biocide treatments for controlling biofilms [].

A: Research on this compound involves a multidisciplinary approach, combining aspects of microbiology, biochemistry, pharmacology, and materials science. For instance, understanding its toxicity mechanism requires insights from enzymology and protein synthesis [, , ]. Meanwhile, developing this compound-containing compounds for pharmaceutical applications demands expertise in medicinal chemistry and pharmacology [, ]. Additionally, its use in enhancing biocide treatments draws upon knowledge from microbiology and materials science []. This interdisciplinary nature highlights the diverse applications and potential of this compound in various fields.

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